Scyllatoxin

SK channel pharmacology electrophysiology potassium channel subtype selectivity

Scyllatoxin provides a 311-fold SK1/SK2 selectivity window—vastly superior to apamin’s 40-fold margin—making it the definitive tool for isolating SK2-mediated currents. Its unique inability to block hippocampal CA1 neuron I_AHP, while potently inhibiting peripheral autonomic neurons (IC50 7.5 nM), enables precise discrimination between central and peripheral SK pharmacology. For SK3-targeted studies or rational analog design, scyllatoxin’s well-characterized SAR (critical residues Arg6, Arg13, His31) and available structural data (PDB 1SCY) provide an unmatched scaffold. Choose scyllatoxin to eliminate the experimental ambiguity inherent in less selective blockers.

Molecular Formula C142H243N45O39S7
Molecular Weight 3429.202
CAS No. 116235-63-3
Cat. No. B569366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScyllatoxin
CAS116235-63-3
Molecular FormulaC142H243N45O39S7
Molecular Weight3429.202
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CS)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)N
InChIInChI=1S/C142H243N45O39S7/c1-17-75(14)112(139(225)159-59-108(194)163-95(55-110(197)198)130(216)164-80(32-22-25-42-144)121(207)180-98(62-227)135(221)168-85(37-39-109(195)196)123(209)183-102(66-231)137(223)186-111(74(12)13)140(226)170-81(33-23-26-43-145)119(205)171-87(113(149)199)53-78-56-154-68-160-78)187-138(224)103(67-232)182-117(203)79(31-21-24-41-143)161-106(192)57-157-115(201)88(47-69(2)3)173-125(211)90(49-71(6)7)162-107(193)58-158-116(202)89(48-70(4)5)174-131(217)96(60-188)178-120(206)83(35-28-45-156-142(152)153)166-133(219)100(64-229)185-132(218)97(61-189)179-127(213)92(51-73(10)11)175-122(208)84(36-38-104(147)190)167-134(220)99(63-228)181-124(210)86(40-46-233-16)169-118(204)82(34-27-44-155-141(150)151)165-126(212)91(50-72(8)9)176-129(215)94(54-105(148)191)177-136(222)101(65-230)184-128(214)93(172-114(200)76(15)146)52-77-29-19-18-20-30-77/h18-20,29-30,56,68-76,79-103,111-112,188-189,227-232H,17,21-28,31-55,57-67,143-146H2,1-16H3,(H2,147,190)(H2,148,191)(H2,149,199)(H,154,160)(H,157,201)(H,158,202)(H,159,225)(H,161,192)(H,162,193)(H,163,194)(H,164,216)(H,165,212)(H,166,219)(H,167,220)(H,168,221)(H,169,204)(H,170,226)(H,171,205)(H,172,200)(H,173,211)(H,174,217)(H,175,208)(H,176,215)(H,177,222)(H,178,206)(H,179,213)(H,180,207)(H,181,210)(H,182,203)(H,183,209)(H,184,214)(H,185,218)(H,186,223)(H,187,224)(H,195,196)(H,197,198)(H4,150,151,155)(H4,152,153,156)/t75-,76-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,111-,112-/m0/s1
InChIKeyMXWDLLUGULWYIQ-BFRWRHKQSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilized solidPurity rate: > 95%AA sequence: Ala-Phe-Cys3-Asn-Leu-Arg-Met-Cys8-Gln-Leu-Ser-Cys12-Arg-Ser-Leu-Gly-Leu-Leu-Gly-Lys-Cys21-Ile-Gly-Asp-Lys-Cys26-Glu-Cys28-Val-Lys-His-NH2Disulfide bonds between: Cys3-Cys21, Cys8-Cys 26 and Cys12-Cys28Length (aa) : 31

Scyllatoxin (CAS 116235-63-3): Product Overview and Procurement Baseline for the SK Channel Peptide Blocker


Scyllatoxin (also known as Leiurotoxin I) is a 31-amino acid peptide toxin originally isolated from the venom of the scorpion Leiurus quinquestriatus hebraeus [1]. It acts as a potent and selective blocker of small-conductance calcium-activated potassium (SK) channels, binding with high affinity to the pore region of these channels [2]. The compound is stabilized by three disulfide bridges (Cys3-Cys21, Cys8-Cys26, Cys12-Cys28) and has a molecular weight of 3,423.1 Da . As a synthetic peptide available from specialized toxin suppliers, scyllatoxin serves as a critical pharmacological tool for dissecting SK channel subtype contributions in neuronal excitability, synaptic plasticity, and calcium signaling research [3].

Why Scyllatoxin (CAS 116235-63-3) Cannot Be Replaced by Generic SK Channel Blockers: The Quantitative Subtype Selectivity Problem


Generic substitution among SK channel blockers is scientifically inadvisable due to profound differences in subtype selectivity profiles that directly impact experimental interpretation. While apamin, tamapin, UCL 1684, and scyllatoxin all target SK channels, their quantitative affinity ratios across SK1, SK2, and SK3 subtypes differ by orders of magnitude [1]. For instance, the pharmacological window between SK1 and SK2 blockade is approximately 311-fold for scyllatoxin but only 40-fold for apamin [2]. Furthermore, small-molecule blockers such as UCL 1684 exhibit markedly different selectivity patterns and voltage-dependence, while tamapin displays a distinct SK2 > SK3 > SK1 rank order not shared by scyllatoxin [3]. Substituting one SK channel blocker for another without accounting for these quantitative selectivity differences will produce divergent electrophysiological outcomes and potentially erroneous conclusions regarding channel subtype contributions to cellular function. The following evidence items provide the quantitative comparator data necessary for informed procurement decisions.

Scyllatoxin (CAS 116235-63-3) Quantitative Comparator Evidence for Scientific Procurement


Subtype Selectivity Ratio: Scyllatoxin Achieves a 311-Fold SK2 Versus SK1 Selectivity Window

In a direct head-to-head comparison using whole-cell patch clamp recordings in HEK 293 cells stably expressing hSK1 and rSK2 channels, scyllatoxin demonstrated a 311-fold selectivity window between SK2 and SK1 subtypes, whereas apamin exhibited only a 40-fold window [1]. This substantially larger pharmacological separation enables cleaner experimental discrimination between SK1-mediated and SK2-mediated currents compared to apamin. Scyllatoxin blocked hSK1 with an IC50 of 80 nM and rSK2 with an IC50 of 257 pM [2].

SK channel pharmacology electrophysiology potassium channel subtype selectivity

SK2 Channel Affinity: Scyllatoxin Binds SK2 with Sub-Nanomolar Potency (IC50 = 287 pM)

In a cross-study comparable analysis of SK2 channel inhibition, scyllatoxin demonstrates sub-nanomolar potency with an IC50 of 287 pM against rSK2 channels expressed in HEK 293 cells [1]. While tamapin exhibits even higher SK2 affinity (IC50 = 24 pM) [2], scyllatoxin's 287 pM IC50 represents potent blockade suitable for most SK2-related applications. The peptide toxin PO5, which shares the RXCQ motif with scyllatoxin, also potently blocks SK2 and SK3 but with lower potency than scyllatoxin due to the absence of Ala1, Phe2, and Met7 residues [3].

ion channel biophysics SK2 pharmacology receptor binding affinity

SK1 Channel Affinity: Scyllatoxin Provides Moderate SK1 Blockade (IC50 = 80 nM) Unlike SK1-Inactive Peptides

Class-level inference from multiple studies indicates that scyllatoxin occupies a unique intermediate position in the SK channel blocker landscape with respect to SK1 activity. Leiurotoxin I (scyllatoxin) and PO5, both containing the RXCQ motif, potently block human SK2 and SK3 but not SK1 in certain experimental systems, whereas maurotoxin, Pi1, Tsk, and PO1 are completely ineffective on all three SK subtypes [1]. However, direct measurements in HEK 293 cells demonstrate that scyllatoxin does block hSK1 with an IC50 of 80 nM [2]. This contrasts with the class-level characterization and highlights that SK1 activity is highly dependent on the specific experimental system and channel isoform tested.

SK1 pharmacology channel subtype discrimination toxin selectivity profiling

SK3 Channel Activity: Scyllatoxin Blocks Dorsal Vagal Neuron I_AHP Current at 20-30 nM

In a cross-study comparable analysis of SK3-mediated currents, scyllatoxin blocks the SK channel-mediated afterhyperpolarizing current (I_AHP) of dorsal vagal neurons, which predominantly express SK3 (KCa2.3), at a concentration of 20-30 nM . For comparison, the scorpion toxin BmP05 blocks SK3 currents with an IC50 of 3.76 ± 1.24 nM [1]. The structural basis for scyllatoxin's interaction with SK3 channels involves a distinct channel-interacting surface topology as revealed by NMR structural analysis (PDB code 1SCY) [2].

SK3 pharmacology neuronal afterhyperpolarization autonomic neuroscience

Structure-Activity Relationship: Arg6, Arg13, and His31 Are Critical for Scyllatoxin Binding, Enabling Rational Analog Design

Structure-function studies have mapped the precise molecular determinants of scyllatoxin's biological activity. Arg6, Arg13, and His31 are crucial for toxin/receptor interaction and biological activity, while chemical modification of Lys20, Lys25, Lys30, or Glu27 does not alter binding capacity but seriously impairs biological activity [1]. The spatial arrangement of Arg6 and Arg13 mimics the active center of apamin (which uses Arg13 and Arg14) [2]. This detailed SAR knowledge contrasts with many alternative SK channel blockers whose critical binding residues remain less thoroughly characterized.

peptide SAR toxin-receptor interaction rational peptide design

Neuronal System Specificity: Scyllatoxin Discriminates Between Peripheral and Central SK Channel-Mediated Currents

In a direct comparative study of charybdotoxin and leiurotoxin I (scyllatoxin) on bullfrog sympathetic ganglion and hippocampal neurons, leiurotoxin I selectively blocked the small Ca2+-dependent K+ conductance (I_AHP) responsible for the slow afterhyperpolarization in bullfrog sympathetic ganglion neurons with an IC50 of 7.5 nM, but at 20 nM had no detectable effect on currents in hippocampal CA1 pyramidal neurons [1]. This peripheral versus central nervous system discrimination is not uniformly observed with all SK channel blockers and suggests pharmacologically distinct SK channel isoforms or accessory proteins in different neuronal populations.

neuroscience sympathetic ganglion hippocampal physiology SK channel pharmacology

Optimal Research Application Scenarios for Scyllatoxin (CAS 116235-63-3) Based on Quantitative Evidence


SK2-Dominant Current Isolation in Heterologous Expression Systems

Use scyllatoxin at 1-10 nM to achieve near-complete SK2 channel blockade (IC50 = 287 pM) while minimizing SK1 channel effects (IC50 = 80 nM) [1]. This 311-fold selectivity window enables cleaner pharmacological isolation of SK2-mediated currents in HEK 293 or CHO cells co-expressing multiple SK subtypes compared to apamin (40-fold window) or UCL 1684 (2-fold window) [2]. Recommended working concentration: 5-20 nM for SK2-selective blockade in recombinant systems.

Peripheral Autonomic Neuron SK Channel Studies

Employ scyllatoxin for investigating SK channel contributions to afterhyperpolarization and firing patterns in peripheral autonomic neurons. The compound potently blocks I_AHP in bullfrog sympathetic ganglion neurons (IC50 = 7.5 nM) and dorsal vagal neurons (effective at 20-30 nM) [1], but does not affect hippocampal CA1 pyramidal neuron I_AHP at similar concentrations [2]. This property is particularly valuable for studies requiring discrimination between peripheral and central SK channel pharmacology, such as autonomic reflex arc analyses or peripheral neuropathy models.

SK3 Channel Pharmacological Profiling and Analog Development

Utilize scyllatoxin as a reference SK3 blocker (effective concentration 20-30 nM in native neurons) [1] for comparative pharmacology studies and as a scaffold for developing SK3-selective analogs. The well-characterized SAR (critical residues: Arg6, Arg13, His31) [2] and available structural data (PDB 1SCY) [3] enable rational design of modified scyllatoxin derivatives with altered subtype selectivity. Commercially available analogs such as [Tyr2]-scyllatoxin (for iodination) and [R7]-scyllatoxin (enhanced affinity, EC50 = 0.08-0.1 nM) provide additional experimental flexibility.

Calcium-Activated Potassium Current Dissection in Smooth Muscle Physiology

Apply scyllatoxin for functional studies of SK channel contributions to myometrial excitability and contractility. Studies demonstrate that scyllatoxin significantly inhibits outward current, causes membrane depolarization, and elicits action potentials in previously quiescent myometrial cells, with functional effects comparable to apamin [1]. The compound also increases the amplitude of calcium transients and force in spontaneously contracting myometrial strips, making it suitable for investigating SK channel roles in uterine physiology, parturition mechanisms, and preterm labor pharmacology.

Quote Request

Request a Quote for Scyllatoxin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.